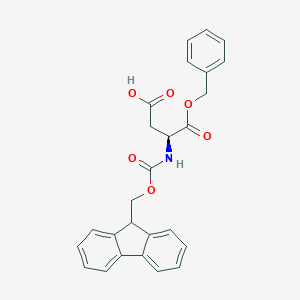

Fmoc-Asp-OBzl

Overview

Description

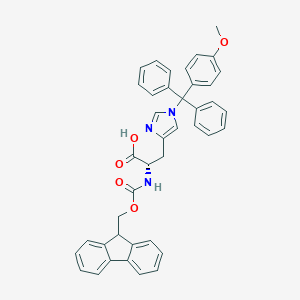

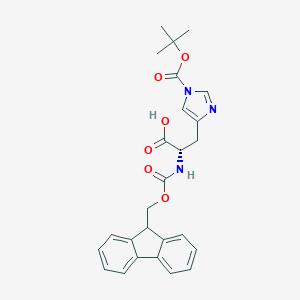

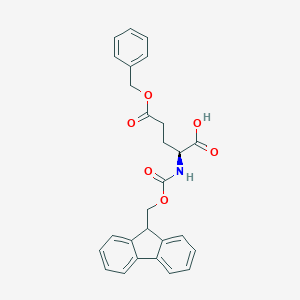

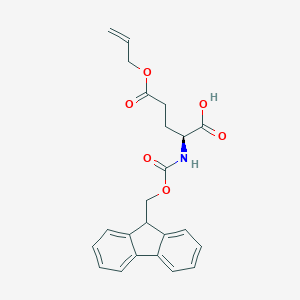

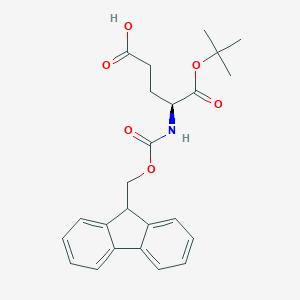

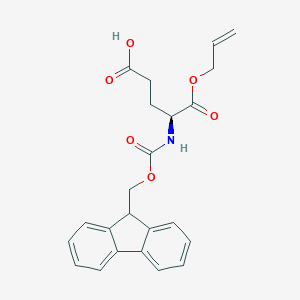

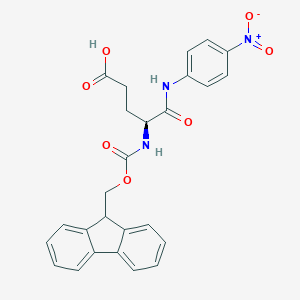

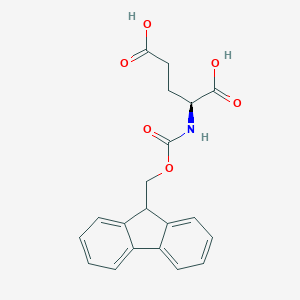

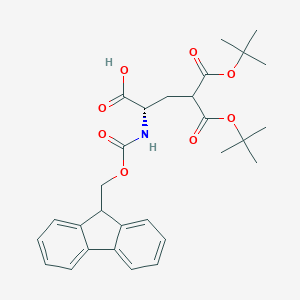

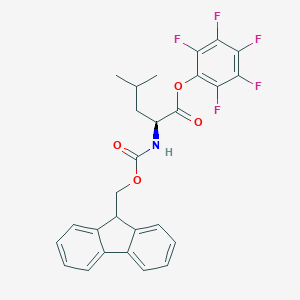

“Fmoc-Asp-OBzl” is a building block for the introduction of aspartic acid bearing TFA-labile benzyl ester protection . . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA .

Synthesis Analysis

The synthesis of depsipeptide sequences, which the backbone is composed of alternating esters and amides, involves the use of "Fmoc-Asp-OBzl" . The methodology is based on the synthesis and protection of a depsidipeptide block, which is used as the growing unit for manual Solid Phase Peptide Synthesis (SPPS) .Molecular Structure Analysis

“Fmoc-Asp-OBzl” has a molecular formula of C26H23NO6 . Its molecular weight is 445.5 g/mol . The InChI key for “Fmoc-Asp-OBzl” is CBZSVHFNEMONDZ-QHCPKHFHSA-N .Chemical Reactions Analysis

“Fmoc-Asp-OBzl” is used in Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base .Physical And Chemical Properties Analysis

“Fmoc-Asp-OBzl” is a powder form . It has a molecular weight of 445.46 g/mol . The storage temperature for “Fmoc-Asp-OBzl” is between 2-30°C .Scientific Research Applications

Synthesis of Asp-Gly Containing Glycopeptides : Fmoc-Asp(OBzl) is effective in synthesizing Asp-Gly units in glycopeptides, avoiding cyclization reactions (Mang, Wang, & Voelter, 1995).

Development of Functional Hypergelators : Fmoc-Asp is part of a minimalistic dipeptide hydrogelator, leading to advancements in peptide nanotechnology and biomedical applications (Chakraborty et al., 2020).

Microwave Irradiation in Solid-phase Synthesis : Fmoc-Asp(OBzl)-OH is used in microwave-assisted solid-phase synthesis of protected peptides, enhancing efficiency and yield (Li, 2009).

Preventing Aspartimide Formation in Peptide Synthesis : Fmoc-Asp derivatives are utilized in developing new protecting groups for aspartate to minimize undesirable aspartimide formation in Fmoc SPPS (Behrendt et al., 2015).

Diazepine Ring Formation in Peptide Synthesis : Studies show that Fmoc-Asp(OBzl)-containing sequences can lead to the formation of 1,4-diazepine-2,5-dione-peptides, indicating both challenges and potential new synthesis pathways (Süli-Vargha, Schlosser, & Ilaš, 2007).

Synthesis of Long-chain Asp-Gly-Containing Peptides : Fmoc-Asp derivatives are used to synthesize long-chain peptides containing Asp-Gly sequences, demonstrating their utility in complex peptide synthesis (Zhanghong, WangYali, & VoelterWolfgang, 1995).

Innovative Synthesis Approaches : Fmoc-Asp(OBu-t) is synthesized in a novel procedure, showing the versatility of Fmoc-Asp derivatives in developing new synthetic methods (Lajoie, Crivici, & Adamson, 1990).

Optimizing Peptide Synthesis : Research on the coupling of Fmoc-Asp derivatives with other peptide segments helps in optimizing synthesis processes for specific applications (Quibell, Packman, & Johnson, 1996).

Synthesis of Depsidipeptides : Fmoc/OBzl and Fmoc/tBu SPPS strategies are explored using Fmoc-Asp derivatives for synthesizing depsidipeptides (Nguyen, Ong, & Suggs, 2013).

Developing Novel Drug Delivery Systems : Fmoc-Asp derivatives are used in synthesizing oligopeptides with potential applications in targeted drug delivery systems (Sekido et al., 2001).

Mechanism of Action

Target of Action

Fmoc-Asp-OBzl is primarily used as a building block in peptide synthesis . Its primary targets are the amino acid sequences in peptides where aspartic acid residues are needed. The role of Fmoc-Asp-OBzl is to introduce aspartic acid bearing TFA-labile benzyl ester protection into these sequences .

Mode of Action

Fmoc-Asp-OBzl interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group (Fluorenylmethyloxycarbonyl) serves as a temporary protection for the amino group during the synthesis. The benzyl ester group (OBzl) protects the carboxylic acid group of the aspartic acid . These protecting groups are removed at the end of the synthesis process, with the benzyl group being removed by hydrogenation over Pd/C or with strong acids such as TFMSA .

Action Environment

The action of Fmoc-Asp-OBzl is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of the reaction . It is also important to note that Fmoc-Asp-OBzl should be stored under specific conditions (2-30°C) to maintain its stability .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6/c28-24(29)14-23(25(30)32-15-17-8-2-1-3-9-17)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZSVHFNEMONDZ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459300 | |

| Record name | Fmoc-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Asp-OBzl | |

CAS RN |

86060-83-5 | |

| Record name | Fmoc-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Fmoc-Asp(OBzl)-OH in peptide synthesis?

A1: Fmoc-Asp(OBzl)-OH is a protected form of the amino acid aspartic acid (Asp), specifically designed for use in solid-phase peptide synthesis (SPPS).

Q2: How does microwave irradiation enhance the synthesis process described in the paper?

A2: The research highlights the advantages of using microwave irradiation in solid-phase peptide synthesis []. Microwave irradiation provides rapid and focused heating, leading to:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.